Promethazine sulfoxide

Catalog No.
S596671
CAS No.
7640-51-9
M.F
C17H20N2OS
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Promethazine sulfoxide

CAS Number

7640-51-9

Product Name

Promethazine sulfoxide

IUPAC Name

N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3

InChI Key

OWTCLFIFAFHQIX-UHFFFAOYSA-N

SMILES

Array

Synonyms

N,N,α-Trimethyl-10H-phenothiazine-10-ethanamine 5-Oxide;N-[2-(Dimethylamino)propyl]phenothiazine S-Oxide; Promethazine 5-Oxide; Promethazine 5-Sulfoxide; Romergan Sulfoxide;

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C

The exact mass of the compound Promethazine sulfoxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Promethazine sulfoxide is the primary oxidative metabolite and a major degradation product of the first-generation antihistamine, promethazine. Its principal procurement value is as a qualified analytical reference standard. This is essential for researchers in pharmacology and toxicology studying the metabolic fate of promethazine and for quality control analysts in the pharmaceutical industry who must quantify it as a specified impurity in promethazine hydrochloride formulations to ensure product stability and safety.

Substituting promethazine sulfoxide with its parent compound, promethazine, is unfeasible for its intended analytical applications. The addition of an oxygen atom at the sulfur position fundamentally alters the molecule's polarity, mass, and pharmacological activity. This results in distinct chromatographic retention times, different mass-to-charge ratios in mass spectrometry, and significantly reduced biological activity compared to the parent drug. Therefore, any analytical method intended to accurately identify or quantify the sulfoxide as a metabolite in biological samples or as a degradation product in pharmaceutical formulations requires the specific promethazine sulfoxide compound as a reference standard for calibration and validation.

Clear Chromatographic Resolution for Accurate Impurity Quantification

In a stability-indicating HPLC method designed to quantify promethazine and its degradation products, promethazine sulfoxide is well-resolved from the parent drug peak. Under specified reversed-phase conditions, promethazine hydrochloride had a retention time of approximately 7-8 minutes, while its degradation products, including the sulfoxide, eluted as distinct, separate peaks, enabling accurate quantification. This baseline separation is a prerequisite for any valid quantitative analysis in a quality control or stability study setting.

Evidence DimensionHPLC Retention Time
Target Compound DataElutes as a distinct peak, well-resolved from the parent compound.
Comparator Or BaselinePromethazine HCl (Parent Compound): Retention time of ~7-8 minutes.
Quantified DifferenceSufficient resolution to allow for independent quantification without peak overlap.
ConditionsReversed-phase HPLC with UV detection as part of a forced degradation study.

This separation is essential for pharmaceutical QC labs to accurately measure the concentration of this specific impurity, as required by pharmacopeial standards.

Differentiated Mass for Unambiguous Mass Spectrometry-Based Identification

The molecular weight of promethazine sulfoxide is 300.4 g/mol, compared to 284.4 g/mol for the parent promethazine molecule. This ~16 Da mass difference, corresponding to the addition of one oxygen atom, provides a distinct mass-to-charge ratio (m/z) that is fundamental for its specific detection and quantification in complex biological matrices using LC-MS/MS. This allows researchers to distinguish the metabolite from the parent drug with high certainty.

Evidence DimensionMolecular Weight
Target Compound Data300.4 g/mol
Comparator Or BaselinePromethazine (Parent Compound): 284.4 g/mol
Quantified Difference+16.0 g/mol
ConditionsCalculated molecular formula (C17H20N2OS vs. C17H20N2S).

For any research involving mass spectrometry, this mass difference is the primary attribute that enables selective detection of the metabolite, making the specific reference standard indispensable.

Significantly Attenuated Pharmacological Activity for Metabolite Studies

The sulfoxidation of promethazine serves as a critical inactivation pathway. Compared to the parent drug, promethazine sulfoxide is considered a largely inactive metabolite. This significant loss of pharmacological activity upon metabolism is a key parameter in pharmacokinetic and pharmacodynamic modeling. Procuring the sulfoxide allows researchers to directly test the activity of the metabolite itself, confirming its contribution (or lack thereof) to the overall therapeutic or side-effect profile of promethazine.

Evidence DimensionPharmacological Activity
Target Compound DataLargely inactive.
Comparator Or BaselinePromethazine (Parent Compound): Potent antihistaminic, sedative, and antiemetic activity.
Quantified DifferenceSignificant loss of affinity for H1 and D2 receptors, leading to effective elimination of primary pharmacological effects.
ConditionsIn vitro receptor binding assays and in vivo activity models.

Researchers studying drug efficacy and safety need this specific compound to differentiate the effects of the active parent drug from its inactive metabolite.

Reference Standard for Pharmaceutical Stability and Impurity Profiling

For use in pharmaceutical quality control laboratories to validate stability-indicating HPLC methods. Procuring this compound is necessary for accurately identifying and quantifying promethazine sulfoxide as a specified degradation product in promethazine HCl drug substances and finished products, ensuring compliance with pharmacopeial limits.

Standard for Pharmacokinetic (DMPK) and Drug Metabolism Studies

Essential for bioanalytical laboratories conducting pharmacokinetic studies. It serves as the analytical standard to quantify the formation of this major metabolite in plasma, urine, or tissue samples following administration of promethazine, enabling characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Tool Compound for Toxicology and In Vitro Pharmacology

Used as a tool compound in toxicology and pharmacology to assess the specific biological or cellular effects of the metabolite itself. This allows researchers to confirm that the observed in vivo effects of promethazine are due to the parent drug and not its largely inactive sulfoxide metabolite.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

300.12963444 Da

Monoisotopic Mass

300.12963444 Da

Heavy Atom Count

21

UNII

G44A4PX06U

Metabolism Metabolites

Promethazine sulfoxide is a known human metabolite of Promethazine.

Wikipedia

Promethazine sulfoxide

Dates

Last modified: 08-15-2023

Explore Compound Types